9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine
Description
9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine is a chemical compound with the molecular formula C13H19N. It is characterized by a unique structure that includes a tetrahydrobenzoannulene core with a dimethyl substitution at the 9th position and an amine group at the 6th position.
Properties
IUPAC Name |
9,9-dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6,11H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTUOWILDUZGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC2=CC=CC=C21)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a nitrile or amine derivative can lead to the formation of the desired tetrahydrobenzoannulene structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Biological Activity
9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine is a polycyclic aromatic amine notable for its unique structural features and potential biological activities. With a molecular formula of C15H19N and a molecular weight of approximately 189.3 g/mol, this compound possesses a rigid bicyclic structure that influences its reactivity and interactions with biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Dimethyl substitution at the 9-position
- Amine group at the 6-position
These features contribute to its chemical reactivity and potential biological effects. The rigidity of the bicyclic framework enhances its stability and interaction capabilities with various biological molecules.
Biological Activity
Research indicates that compounds structurally similar to 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine exhibit a range of biological activities. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxicity : Investigations into cytotoxic effects revealed that while some analogs showed significant cytotoxicity against various cancer cell lines, 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine itself displayed minimal cytotoxic effects at tested concentrations .
- Mechanism of Action : The compound's mechanism may involve interference with cellular signaling pathways or direct interaction with cellular components.
Synthesis Methods
The synthesis of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine typically involves multi-step organic reactions. Common reagents include:
- Oxidizing agents such as potassium permanganate
- Reducing agents like lithium aluminum hydride
Careful control over reaction conditions is crucial to achieving high yields and purity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine against structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-6,7,8,9-tetrahydrobenzoannulen-5-one | C13H15N | Contains an amino group; lacks dimethyl substitution | Different functional groups influence reactivity |
| 3-Bromo-6,7,8,9-tetrahydrobenzoannulen-5-one | C13H14BrO | Brominated derivative; aromatic character | Halogen substitution alters electronic properties |
| Dimethyl(6,7-dihydrobenzoannulen) | C13H20ClN | Contains chlorinated variant; reduced hydrogen saturation | Chlorination changes solubility and reactivity |
The unique combination of dimethyl groups and an amine functional group in 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine is believed to enhance its biological activity compared to these similar compounds .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of several benzoannulene derivatives against common pathogens. The results indicated that while some derivatives were effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine showed limited activity .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), it was found that while higher concentrations (≥50 μM) did not induce significant cell death for 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine itself , certain structural analogs exhibited IC50 values below 25 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
